molecular formula C7H12O3 B8561798 3-(methoxymethyl)oxan-4-one

3-(methoxymethyl)oxan-4-one

Cat. No.: B8561798
M. Wt: 144.17 g/mol
InChI Key: OATDKRRHOGSYAX-UHFFFAOYSA-N
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Description

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is an organic compound with the molecular formula C7H12O3 It is a derivative of tetrahydro-4H-pyran-4-one, featuring a methoxymethyl group at the third position

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(methoxymethyl)oxan-4-one typically involves the reaction of tetrahydro-4H-pyran-4-one with methoxymethyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is carried out in an aprotic solvent like dimethylformamide or tetrahydrofuran at elevated temperatures to facilitate the substitution reaction.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and purity, with careful control of temperature, pressure, and reactant concentrations.

Chemical Reactions Analysis

Types of Reactions

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones using oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can convert the compound into alcohols or alkanes using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can replace the methoxymethyl group with other functional groups using reagents like halides or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydride in dimethylformamide.

Major Products

    Oxidation: Carboxylic acids or ketones.

    Reduction: Alcohols or alkanes.

    Substitution: Various substituted tetrahydro-4H-pyran-4-one derivatives.

Scientific Research Applications

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: The compound is studied for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: It serves as a building block for the development of new drugs targeting various diseases.

    Industry: The compound is utilized in the production of fine chemicals and specialty materials.

Mechanism of Action

The mechanism of action of 3-(methoxymethyl)oxan-4-one involves its interaction with specific molecular targets, such as enzymes or receptors. The methoxymethyl group can enhance the compound’s binding affinity and selectivity towards these targets, leading to desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Similar Compounds

    Tetrahydro-4H-pyran-4-one: The parent compound without the methoxymethyl group.

    3-Methyl-tetrahydro-4H-pyran-4-one: A similar compound with a methyl group instead of a methoxymethyl group.

    Tetrahydro-4H-thiopyran-4-one: A sulfur analog of tetrahydro-4H-pyran-4-one.

Uniqueness

3-(Methoxymethyl)tetrahydro-4H-pyran-4-one is unique due to the presence of the methoxymethyl group, which can influence its chemical reactivity and biological activity. This functional group can enhance the compound’s solubility, stability, and interaction with molecular targets, making it a valuable intermediate in organic synthesis and drug development.

Properties

Molecular Formula

C7H12O3

Molecular Weight

144.17 g/mol

IUPAC Name

3-(methoxymethyl)oxan-4-one

InChI

InChI=1S/C7H12O3/c1-9-4-6-5-10-3-2-7(6)8/h6H,2-5H2,1H3

InChI Key

OATDKRRHOGSYAX-UHFFFAOYSA-N

Canonical SMILES

COCC1COCCC1=O

Origin of Product

United States

Synthesis routes and methods

Procedure details

To a solution of diisopropylamine (6.1 g, 60 mmol) in THF (100 mL) cooled in an ice bath was added a 1.6 M solution of n-butyllithium in hexanes (37 mL, 60 mmol). The resulting solution was cooled to −78° C. To it was added tetrahydro-4H-pyran-4-one (5 g, 50 mmol) followed by phosphorous hexamethyltriamide (10 mL, 55 mmol). After 10 min, a solution of bromomethyl methyl ether (25 g, 200 mmol) in THF (50 mL) was added. Stirring was continued at 0° C. for 1 h and at room temperature overnight. The reaction was quenched by addition of a saturated solution of ammonium chloride in water. The resulting solution was extracted with ether three times. The combined extracts were dried over MgSO4 and concentrated. Flash chromatography on silica gel eluting with 20% ether/petroleum ether afforded the desired product (0.9 g oil). 1H NMR (CDCl3) δ 4.2 (2H, m), 4.1 (3H, s), 3.6-3.4 (4H, m), 2.4-2.3 (3H, m).
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
[Compound]
Name
hexanes
Quantity
37 mL
Type
reactant
Reaction Step Two
Quantity
5 g
Type
reactant
Reaction Step Three
[Compound]
Name
phosphorous hexamethyltriamide
Quantity
10 mL
Type
reactant
Reaction Step Four
Quantity
25 g
Type
reactant
Reaction Step Five
Name
Quantity
50 mL
Type
solvent
Reaction Step Five

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